molecular formula C28H48N2O14 B608820 Mal-amido-PEG9-acid CAS No. 2112731-43-6

Mal-amido-PEG9-acid

Cat. No. B608820
CAS RN: 2112731-43-6
M. Wt: 636.69
InChI Key: XOHZWIACQTZJNF-UHFFFAOYSA-N
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Description

Mal-amido-PEG9-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C28H48N2O14 . Its molecular weight is 636.69 .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 636.69 and a molecular formula of C28H48N2O14 .

Scientific Research Applications

1. Enhancement of Biopharmaceuticals

Mal-amido-PEG9-acid is used to enhance the clinical efficacy and circulation half-life of biopharmaceuticals. For example, a study showed that N-terminal site-specific PEGylation, using a derivative similar to this compound, enhanced the half-life of Thymosin alpha 1, an immune-modulating agent. This approach demonstrated a promising strategy for improving the pharmacokinetics of therapeutic proteins and peptides (Peng et al., 2019).

2. Development of Multi-responsive Hydrogels

Research has shown that polymers like this compound can be used to create multi-responsive hydrogels. These hydrogels demonstrate tailored degradation and can release drugs in response to specific environmental conditions, making them suitable for controlled drug release and tissue engineering applications (Nutan et al., 2017).

3. Carrier for siRNA Delivery

This compound-based polymers have been studied as carriers for systemic delivery of siRNA in vivo. These PEGylated poly(amido amine)s show potential in reducing the toxicity and improving the stability of siRNA polyplexes, which is crucial for therapeutic applications (Vader et al., 2011).

4. Cancer-targeted Drug Delivery

In cancer therapy, this compound derivatives have been used to create polymeric micelles for targeted drug delivery. These micelles can enhance cancer cell uptake and release anticancer drugs in response to specific cancer cell environments, thereby improving the efficacy of cancer treatments (Chen et al., 2015).

5. Quantitative Analysis in PEGylation

The use of this compound in PEGylation reactions is critical for quantitative analysis. A study provided a spectrophotometric method for quantifying PEGylation reaction mixtures, enhancing the ability to measure and control the PEGylation process in drug delivery studies (Nanda et al., 2016).

Mechanism of Action

Target of Action

Mal-amido-PEG9-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound, as a linker in PROTACs, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This connection enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The maleimide group in this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Result of Action

The result of the action of this compound is the selective degradation of target proteins within cells . This is achieved by exploiting the ubiquitin-proteasome system . The degradation of these proteins can have various molecular and cellular effects, depending on the specific target protein involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of the maleimide group with a thiol group . Additionally, the presence of primary amine groups and activators is necessary for the reaction of the terminal carboxylic acid . .

Future Directions

Mal-amido-PEG9-acid is a PEG-based linker that can be used in the synthesis of PROTACs . As PROTACs have shown promise in selectively degrading target proteins, the use of this compound in PROTAC synthesis could have significant implications for future drug development .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZWIACQTZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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